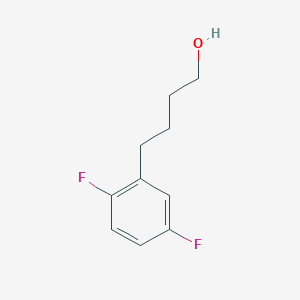
2,5-Difluoro-benzenebutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O It is a derivative of benzenebutanol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2,5-difluoroaniline followed by the replacement of the diazonium group with a hydroxyl group . This reaction is carried out under controlled conditions to ensure the stability of the diazonium intermediate.
Industrial Production Methods: In an industrial setting, the production of 2,5-Difluoro-benzenebutanol can be scaled up using continuous-flow methodologies. These methods offer advantages such as improved safety, higher yields, and reduced reaction times compared to traditional batch processes . The use of inert solvents and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 2,5-difluorobenzene.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2,5-Difluorobenzoic acid.
Reduction: 2,5-Difluorobenzene.
Substitution: Various substituted benzenebutanol derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Difluoro-benzenebutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Difluoro-benzenebutanol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug delivery and other biomedical applications .
Comparison with Similar Compounds
- 2,4-Difluoro-benzenebutanol
- 3,5-Difluoro-benzenebutanol
- 2,6-Difluoro-benzenebutanol
Comparison: Compared to its analogs, 2,5-Difluoro-benzenebutanol exhibits unique reactivity due to the specific positioning of the fluorine atoms. This positioning influences the compound’s electronic properties and its interactions with other molecules, making it distinct in its chemical behavior and applications .
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-5,7,13H,1-3,6H2 |
InChI Key |
SJHDXMNWJUMCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















